1-benzyl-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-3-carboxamide is a complex organic compound that features a unique combination of an indole core, a benzyl group, and a tetrahydropyran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-3-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the indole core in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Tetrahydropyran Moiety: The tetrahydropyran moiety can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by the tetrahydropyran group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
1-benzyl-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-benzyl-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Research: The compound may serve as a probe for studying biological pathways and mechanisms.
Wirkmechanismus
The mechanism of action of 1-benzyl-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-benzyl-1H-indole-3-carboxamide: Lacks the tetrahydropyran moiety.
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-3-carboxamide: Lacks the benzyl group.
Uniqueness
1-benzyl-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-indole-3-carboxamide is unique due to the presence of both the benzyl group and the tetrahydropyran moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the similar compounds listed above.
Eigenschaften
Molekularformel |
C23H26N2O2 |
---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
1-benzyl-N-(2,2-dimethyloxan-4-yl)indole-3-carboxamide |
InChI |
InChI=1S/C23H26N2O2/c1-23(2)14-18(12-13-27-23)24-22(26)20-16-25(15-17-8-4-3-5-9-17)21-11-7-6-10-19(20)21/h3-11,16,18H,12-15H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
RYWULVKYLYOCGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCO1)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.